Thiophene-2,4-dicarbaldehyde

Metal-Organic Frameworks Porous Materials Luminescence Sensing

Thiophene-2,4-dicarbaldehyde (CAS 932-93-4) is a bent, non-linear heterocyclic building block distinguished by its 2,4-substitution pattern. Unlike the linear 2,5-isomer, this angular geometry enables tailored pore architectures in MOFs and kinked topologies in 2D COFs, directly impacting gas sorption, luminescence, and charge transport. It is essential for researchers developing luminescent sensors, conductive polymers, and regioselective fused heterocycles. Procure high-purity (≥95%) material to ensure reproducible framework topology and optoelectronic performance.

Molecular Formula C6H4O2S
Molecular Weight 140.16 g/mol
CAS No. 932-93-4
Cat. No. B153583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2,4-dicarbaldehyde
CAS932-93-4
Molecular FormulaC6H4O2S
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C=O)C=O
InChIInChI=1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H
InChIKeyJJUMWUDQTQMMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2,4-dicarbaldehyde (CAS 932-93-4) Procurement Guide: Specification and Baseline Characteristics


Thiophene-2,4-dicarbaldehyde (CAS 932-93-4) is a heterocyclic building block belonging to the thiophene dialdehyde family, characterized by a C6H4O2S molecular formula and a molecular weight of 140.16 g/mol [1]. Its core structure consists of a five-membered thiophene ring substituted with aldehyde functional groups at the 2- and 4-positions, endowing it with a planar geometry and electron-rich aromatic character that underpins its utility in covalent organic framework (COF) synthesis, conductive polymer development, and coordination chemistry [2]. The compound is typically supplied as a pale-yellow to yellow-brown solid with a melting point of 81 °C and a predicted boiling point of 287.8±25.0 °C, requiring storage under inert atmosphere at 2–8 °C .

Why Thiophene-2,4-dicarbaldehyde (CAS 932-93-4) Cannot Be Simply Substituted: Procurement Risks and Functional Implications


Generic substitution among thiophene dialdehyde isomers introduces substantial risk because the positional arrangement of the aldehyde groups dictates the geometry, electronic distribution, and resulting material or reaction outcomes. Thiophene-2,4-dicarbaldehyde possesses a unique 2,4-substitution pattern that creates a bent, non-linear building block geometry, fundamentally distinct from the linear 2,5-isomer or the adjacent 3,4-isomer [1]. This geometric constraint directly influences the topology of the resulting frameworks—for instance, in MOF synthesis, the angle between carboxylic or aldehyde groups governs the retention of specific metal nodes and the formation of desired pore architectures [2]. Substituting a 2,5-dialdehyde for the 2,4-isomer would yield a linear strut that alters framework dimensionality and porosity, potentially compromising gas sorption, luminescence, or catalytic performance [3]. Furthermore, the 2,4-arrangement modulates the electronic properties of the thiophene core, affecting conjugation pathways and optoelectronic behavior in polymers and COFs, which cannot be replicated by its regioisomers [4].

Quantitative Differentiation Guide for Thiophene-2,4-dicarbaldehyde (CAS 932-93-4) Against Regioisomeric Analogs


Regioisomeric Substitution Pattern Defines Framework Topology in Metal-Organic Framework (MOF) Synthesis

The 2,4-substitution pattern of thiophene-2,4-dicarbaldehyde yields a bent building block geometry that enables the formation of specific heterometallic MOF topologies not accessible with the linear 2,5-isomer. In a comparative study, the thiophene-2,4-dicarboxylate ligand (tdc), analogous in geometry to the 2,4-dialdehyde, was used to construct three distinct heterometallic MOFs (compounds 1, 2, and 3) with the formula [H₂NMe₂][LiZn(dmf)(tdc)₂]·DMF·H₂O (1), [{LiZn}₂Li₂Zn₂(dmf)₆(tdc)₆]·6DMF·H₂O (2), and [Li₂Zn₂(dmf)₂(fdc)₃]·2DMF·2H₂O (3) [1]. The bent geometry of the 2,4-thiophene-based ligand was critical in retaining the initial tetranuclear [Li₂Zn₂] node during MOF assembly, a structural feature that would be lost with the linear 2,5-isomer [2].

Metal-Organic Frameworks Porous Materials Luminescence Sensing

Conformational and Steric Profile Dictates Reactivity in Schiff Base Condensation and Heterocycle Synthesis

The 2,4-substitution pattern of thiophene-2,4-dicarbaldehyde imposes a distinct steric and electronic environment compared to its regioisomers, which directly influences condensation reactions with amines. In a comparative study of thiophene dicarbaldehydes with aromatic amines, thiophene-3,4-dicarbaldehyde reacted to yield N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles and N-aryl-4-arylimino-5,6-dihydro-4H-thieno[3,4-c]pyrroles, while thiophene-2,3-dicarbaldehyde produced N-aryl-5,6-dihydro-6-oxo-4H-thieno[2,3-c]pyrroles [1]. The 2,4-isomer, with its aldehydes positioned on the same ring but separated by one carbon, provides a unique spatial arrangement that promotes the formation of specific fused heterocyclic systems, which are not accessible from the 2,5- or 3,4-isomers [2].

Schiff Base Synthesis Heterocyclic Chemistry Coordination Chemistry

MOF Porosity and Heavy Metal Sensing Performance Are Directly Linked to 2,4-Thiophene Ligand Geometry

In a study of heterometallic MOFs constructed from thiophene-2,4-dicarboxylate (tdc) and furandicarboxylate ligands, the bent 2,4-thiophene geometry enabled the formation of a porous MOF (compound 3) with a calculated BET surface area of 287 m² g⁻¹ and demonstrated heavy metal sorption capability from nitrate solutions [1]. Critically, upon inclusion of Cd²⁺ ions, the luminescence quantum yield of compound 3 increased by an order of magnitude, demonstrating a specific sensing response that is attributed to the unique pore environment created by the 2,4-thiophene-based framework [2]. While the 2,5-isomer could potentially form a porous material, its linear geometry would yield a different pore topology and likely alter the sorption selectivity and luminescence response profile.

Heavy Metal Sensing Luminescence Porous Materials

Synthetic Accessibility and Yield Differentiation Among Thiophene Dialdehyde Isomers

The synthetic route to thiophene-2,4-dicarbaldehyde via sequential lithiation of 2,4-dibromothiophene with n-BuLi and t-BuLi, followed by DMF quenching, yields the target dialdehyde in approximately 42% yield after chromatographic purification [1]. This yield profile differs from that of the more common 2,5-isomer, which can be synthesized via alternative routes such as the Hinsberg reaction or oxidation of 2,5-dimethylthiophene [2]. The lower synthetic yield of the 2,4-isomer reflects the inherent challenges of regio-controlled functionalization at the 4-position of thiophene, which is less electronically favored than the 2- or 5-positions. This synthetic complexity translates to higher procurement cost and limited commercial availability compared to the 2,5-isomer.

Organic Synthesis Process Chemistry Cost of Goods

Optimal Application Scenarios for Thiophene-2,4-dicarbaldehyde (CAS 932-93-4) Based on Quantitative Differentiation Evidence


Synthesis of Heterometallic MOFs for Heavy Metal Luminescence Sensing

Thiophene-2,4-dicarbaldehyde (or its dicarboxylate analog) is the preferred building block when designing MOFs that require a bent linker geometry to stabilize tetranuclear metal nodes and achieve specific pore architectures. As demonstrated in compound 3, this isomer enables the formation of a porous framework with a BET surface area of 287 m² g⁻¹ and exhibits a luminescence quantum yield increase of an order of magnitude upon Cd²⁺ uptake [1]. This performance is directly attributable to the 2,4-substitution pattern, which is not replicable with the linear 2,5-isomer [2]. Researchers focused on heavy metal detection, water purification, or luminescent sensing should prioritize this isomer.

Construction of Covalent Organic Frameworks (COFs) with Non-Linear Topologies

The bent geometry of thiophene-2,4-dicarbaldehyde makes it an essential monomer for constructing two-dimensional COFs with non-linear, kinked topologies. While linear 2,5-dialdehyde linkers produce straight, one-dimensional channels, the 2,4-isomer introduces angles into the framework backbone, which can be exploited to create hierarchical pore structures or to fine-tune interlayer π-stacking distances for enhanced charge transport or photocatalysis [3]. This topological control is critical for applications in gas separation, energy storage, and optoelectronics where framework geometry dictates performance .

Synthesis of Conjugated Polymers with Tailored Optoelectronic Properties

Thiophene-2,4-dicarbaldehyde serves as a versatile monomer for the synthesis of conjugated polymers via Schiff base condensation or Knoevenagel condensation reactions. The 2,4-substitution pattern alters the conjugation pathway along the polymer backbone compared to the 2,5-isomer, leading to distinct optical bandgaps and electrochemical properties [4]. This differentiation is valuable for organic electronics applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices, where precise tuning of HOMO-LUMO levels is required for device optimization .

Medicinal Chemistry Scaffold Diversification via Regioselective Heterocycle Synthesis

The unique spatial arrangement of aldehyde groups in thiophene-2,4-dicarbaldehyde enables the regioselective synthesis of fused thienopyrrole and thienoazepine heterocycles that are inaccessible from other dialdehyde isomers [5]. Medicinal chemistry programs seeking to explore novel chemical space for analgesic, anti-inflammatory, or anticancer leads should consider this building block to access a distinct subset of thiophene-fused ring systems. The ability to generate diverse libraries from a single precursor is a key driver for procurement in early-stage drug discovery [6].

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